(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (Fmoc-Dabco) is an organic compound used in synthetic organic chemistry as a building block for peptide synthesis. It is a versatile amino acid derivative used in peptide synthesis, protein engineering, and other biochemical studies. Fmoc-Dabco is a synthetic amino acid derived from the amino acid lysine, and is a useful building block for constructing complex peptides. Fmoc-Dabco is a chiral amino acid, meaning it has two forms that are mirror images of each other, and is often used in peptide synthesis to create enantiomerically pure peptides.

科学的研究の応用

Glycopeptide Mimics Synthesis

One notable application is in the synthesis of glycopeptide mimics. For example, amino acids with N-alkylaminooxy side chains, similar to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, have been effective in the rapid synthesis of neoglycopeptides. These compounds allow for the chemoselective reaction of reducing sugars with peptides containing these amino acids, producing glycoconjugates structurally similar to their natural counterparts. This technique facilitates the creation of O-linked glycopeptide mimics, expanding the availability of N-alkylaminooxy strategy for neoglycopeptide synthesis (Carrasco et al., 2006).

Building Blocks for Pseudopeptide Synthesis

Another significant application is in the synthesis of pseudopeptides. Unnatural amino acids like (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid serve as key building blocks for pseudopeptide synthesis. These derivatives can be incorporated into peptides to create structures that mimic the properties of peptides while potentially offering improved stability and bioavailability. This makes them valuable tools in peptide-based structure-activity studies and in the exploration of peptide therapeutics (Pascal, Sola, & Jouin, 2003).

Characterization and Mass Spectrometry

The derivatives are also subjects of analytical study, particularly in characterizing peptide structures using mass spectrometry. N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives, which are related to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, have been characterized using electrospray ionization multi-stage mass spectrometry (MS(n)). This characterization is crucial in the synthesis of partially modified retro-inverso peptides, highlighting the role of such derivatives in facilitating advanced peptide synthesis and analysis techniques (Verardo & Gorassini, 2013).

特性

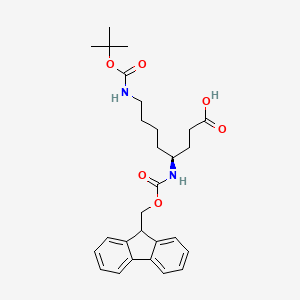

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSRIVMKVMATII-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

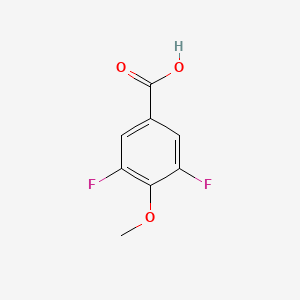

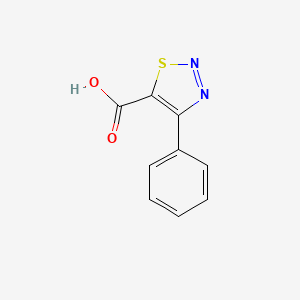

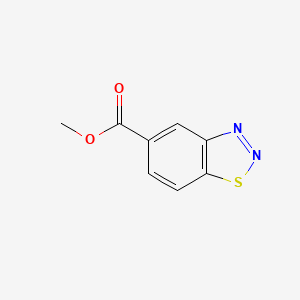

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)